N-(2-furylmethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-furylmethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxybenzoic acid and 2-furylmethanamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
Catalytic Processes: Industrial production may involve catalytic processes to enhance the efficiency and selectivity of the reactions.
Green Chemistry Approaches: Eco-friendly reagents and solvents are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-furylmethyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Hydrogenated benzamide derivatives.
Substitution Products: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Pharmaceutical Research: Explored as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic effects.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting various biochemical pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-furylmethyl)-2-hydroxybenzamide
- N-(2-furylmethyl)-2-chlorobenzamide
- N-(2-furylmethyl)-2-nitrobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring (e.g., hydroxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
- Unique Properties: N-(2-furylmethyl)-2-methoxybenzamide is unique due to the methoxy group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHWWRAXRWCRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332146-31-3 |
Source
|
Record name | N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.